molecular formula C21H14BrClN2O2 B11537868 4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11537868
M. Wt: 441.7 g/mol
InChI Key: SKOKUVMTGCGFHV-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a chlorine atom, and a phenol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can be achieved through a multi-step process involving the following key steps:

  • Bromination and Chlorination: : The starting material, phenol, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. These reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).

  • Formation of Benzoxazole Moiety: : The next step involves the synthesis of the benzoxazole moiety. This can be achieved by reacting 5-methyl-2-aminophenol with a suitable aldehyde, such as 2-formylbenzoic acid, under acidic conditions to form the benzoxazole ring.

  • Imine Formation: : The final step involves the formation of the imine group by reacting the benzoxazole derivative with 3-(5-methyl-1,3-benzoxazol-2-yl)benzaldehyde in the presence of a suitable base, such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions, such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

  • Oxidation Reactions: : The phenol group can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reactions: : The imine group can be reduced to form amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce quinones, and reduction reactions can yield amines.

Scientific Research Applications

4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules

  • Biology: : The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used as a probe to investigate the mechanisms of biological processes.

  • Medicine: : The compound’s structure suggests potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting specific enzymes or receptors.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazole moiety can interact with aromatic residues in receptor binding sites, modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: The compound itself.

    4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]aniline: Similar structure but with an aniline group instead of a phenol group.

    4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the combination of an imine group and a benzoxazole moiety

Properties

Molecular Formula

C21H14BrClN2O2

Molecular Weight

441.7 g/mol

IUPAC Name

4-bromo-2-chloro-6-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14BrClN2O2/c1-12-5-6-19-18(7-12)25-21(27-19)13-3-2-4-16(9-13)24-11-14-8-15(22)10-17(23)20(14)26/h2-11,26H,1H3

InChI Key

SKOKUVMTGCGFHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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